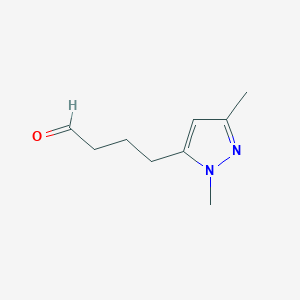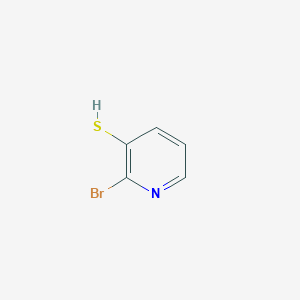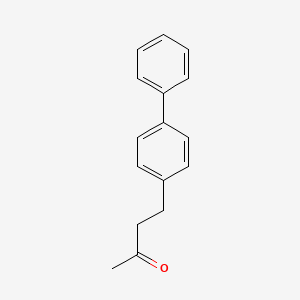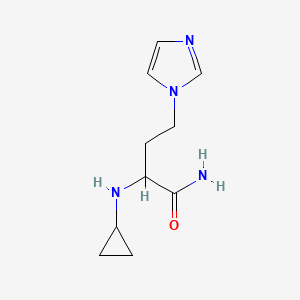
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate imidazole precursor with a cyclopropylamine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various alkylated imidazole products .
科学的研究の応用
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide has several scientific research applications:
作用機序
The mechanism of action of 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the cyclopropylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanoic acid
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanol
- 2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butyl chloride
Uniqueness
2-(Cyclopropylamino)-4-(1h-imidazol-1-yl)butanamide is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable scaffold for various applications .
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
2-(cyclopropylamino)-4-imidazol-1-ylbutanamide |
InChI |
InChI=1S/C10H16N4O/c11-10(15)9(13-8-1-2-8)3-5-14-6-4-12-7-14/h4,6-9,13H,1-3,5H2,(H2,11,15) |
InChIキー |
HZATWEXEDZSWHB-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(CCN2C=CN=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


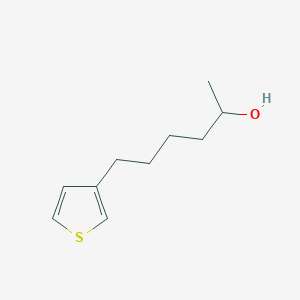

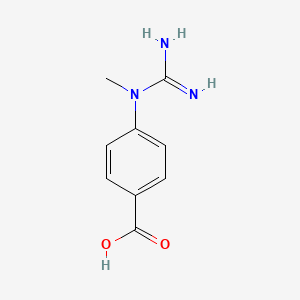
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

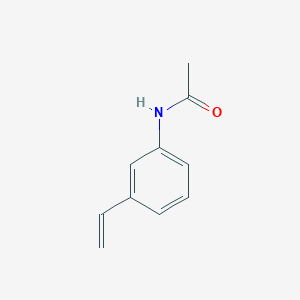
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
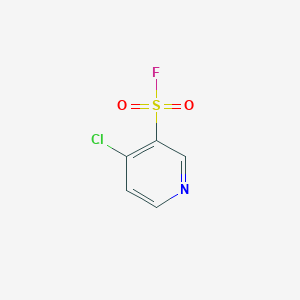
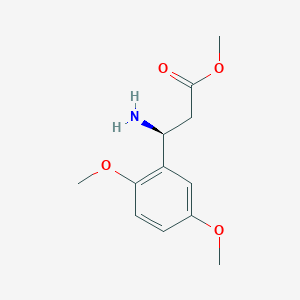
![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
